Cas no 1806496-05-8 (4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid)

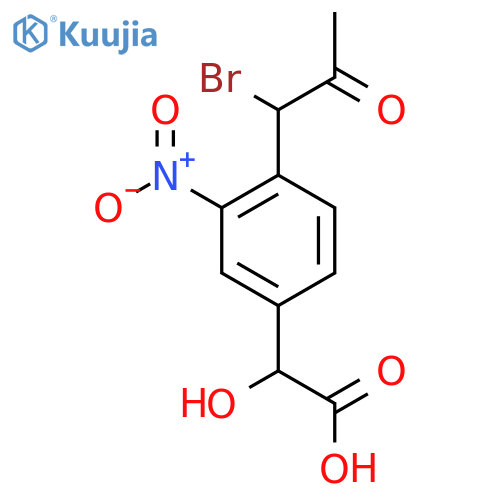

1806496-05-8 structure

商品名:4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid

CAS番号:1806496-05-8

MF:C11H10BrNO6

メガワット:332.104202747345

CID:4939917

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid

-

- インチ: 1S/C11H10BrNO6/c1-5(14)9(12)7-3-2-6(10(15)11(16)17)4-8(7)13(18)19/h2-4,9-10,15H,1H3,(H,16,17)

- InChIKey: VVLXKIZOMLZBEK-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C=CC(C(C(=O)O)O)=CC=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 330.96915 g/mol

- どういたいしつりょう: 330.96915 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 332.10

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 120

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015027093-1g |

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid |

1806496-05-8 | 97% | 1g |

1,549.60 USD | 2021-06-17 | |

| Alichem | A015027093-500mg |

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid |

1806496-05-8 | 97% | 500mg |

782.40 USD | 2021-06-17 | |

| Alichem | A015027093-250mg |

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid |

1806496-05-8 | 97% | 250mg |

504.00 USD | 2021-06-17 |

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

1806496-05-8 (4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量